molecular formula C18H22N2O3S2 B2892143 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1021118-10-4

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2892143
CAS RN: 1021118-10-4
M. Wt: 378.51
InChI Key: VERXQHMMAIJOFU-UHFFFAOYSA-N
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Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAT for short. TAT is a small molecule that has been synthesized by chemists for research purposes. Additionally, we will list future directions for the use of TAT in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Biologically Active Derivatives A series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized, evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds displayed promising activity against these enzymes, indicating their potential in therapeutic applications such as treating neurodegenerative diseases and inflammatory conditions (Khalid et al., 2014).

Antibacterial Potentials of Acetamide Derivatives Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds were moderate inhibitors but showed relatively higher activity against Gram-negative bacterial strains, demonstrating their potential as antibacterial agents (Iqbal et al., 2017).

Anticancer Activity Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety were synthesized and evaluated for their in-vitro anticancer activity against human breast cancer cell line (MCF7). Some compounds exhibited better activity than the reference drug Doxorubicin, highlighting their potential in cancer therapy (Al-Said et al., 2011).

Metabolic Stability and Drug Development

Improving Metabolic Stability In an effort to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, various 6,5-heterocycles were investigated as alternatives to the benzothiazole ring. This research aimed at reducing the metabolic deacetylation observed in some therapeutic compounds, which is crucial for developing more stable and effective drugs (Stec et al., 2011).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-18(19-14-16-8-6-12-24-16)13-15-7-4-5-11-20(15)25(22,23)17-9-2-1-3-10-17/h1-3,6,8-10,12,15H,4-5,7,11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERXQHMMAIJOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

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